molecular formula C18H16Cl2F3N3O B2908185 N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxamide CAS No. 337919-69-4

N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxamide

Cat. No.: B2908185
CAS No.: 337919-69-4
M. Wt: 418.24
InChI Key: WNDNXRYHQFSJIR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxamide is a synthetic compound characterized by a piperidine core substituted with a 4-chlorophenyl group and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the piperidine ring may influence receptor binding in biological systems. Structural analogs of this compound are prevalent in pharmaceuticals and agrochemicals due to their versatility in targeting enzymes or receptors .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2F3N3O/c19-13-1-3-14(4-2-13)25-17(27)11-5-7-26(8-6-11)16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-11H,5-8H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDNXRYHQFSJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and efficacy against various biological targets.

  • Molecular Formula : C17H13Cl2F3N6O
  • Molecular Weight : 445.23 g/mol
  • CAS Number : [Not provided in search results]

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological systems. Key areas of investigation include:

  • Antibacterial Activity : The compound has shown moderate to strong activity against specific bacterial strains, including Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : It has demonstrated significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes.
  • Anticancer Potential : Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanisms against cancer cell lines.

Antibacterial Activity

In a study evaluating the antibacterial properties of similar compounds, several derivatives exhibited varying degrees of effectiveness against common pathogens. The compound's structural features, particularly the presence of the trifluoromethyl group, may enhance its interaction with bacterial targets.

CompoundBacterial StrainActivity Level
ASalmonella typhiModerate
BBacillus subtilisStrong
CEscherichia coliWeak

Enzyme Inhibition Studies

Research indicates that the compound acts as an effective inhibitor of AChE and urease. The following table summarizes the IC50 values obtained from various studies:

EnzymeIC50 (µM)Reference
Acetylcholinesterase10.4
Urease2.14

The inhibition of AChE suggests potential applications in treating conditions like Alzheimer’s disease, while urease inhibition could be beneficial in managing urinary infections.

Anticancer Activity

The compound's anticancer activity was evaluated against several cancer cell lines, including MCF-7 (breast cancer). Results indicated a dose-dependent cytotoxic effect:

Cell LineIC50 (µM)Observations
MCF-715.6Moderate activity
Hek29318.1Reduced activity

Molecular docking studies have suggested that the trifluoromethyl group enhances binding interactions with target proteins through hydrogen bonding and halogen bonding interactions. This structural characteristic is likely responsible for the observed biological activities.

Case Studies

  • Study on Enzyme Inhibition : A study published in 2020 highlighted that compounds similar to this compound exhibited strong inhibitory activity against urease, with implications for developing new treatments for infections caused by urease-producing bacteria .
  • Anticancer Evaluation : Another research effort assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant activity that warrants further exploration into its potential as an anticancer agent .

Comparison with Similar Compounds

ML267: 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide

  • Structure : Replaces the piperidine ring with a piperazine core and includes a carbothioamide (C=S) group instead of carboxamide (C=O).
  • Activity : Potent inhibitor of bacterial phosphopantetheinyl transferase, disrupting secondary metabolism in bacteria .
  • Key Difference : The carbothioamide group in ML267 enhances thioesterase inhibition, while the piperidine carboxamide in the target compound may favor different binding interactions due to reduced basicity and altered hydrogen bonding .

Fluopyram: N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide

  • Structure : Contains a pyridinyl-ethyl-benzamide backbone instead of piperidine-carboxamide.
  • Activity : Broad-spectrum fungicide targeting succinate dehydrogenase in fungi .
  • Key Difference : The ethyl linker and benzamide group in Fluopyram optimize binding to fungal enzymes, whereas the piperidine-carboxamide structure in the target compound may limit cross-reactivity with mammalian targets .

Chlorfluazuron: N-(((3,5-dichloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide

  • Structure : Features a pyridinyl-oxy-phenyl scaffold with a urea linkage.
  • Activity : Insect growth regulator targeting chitin synthesis in pests .

SR141716A (Rimonabant): N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide

  • Structure : Pyrazole-carboxamide core with dichlorophenyl and piperidine substituents.
  • Activity: Cannabinoid CB1 receptor antagonist used for obesity treatment .
  • Key Difference: The pyrazole ring in SR141716A is essential for CB1 antagonism, while the target compound’s pyridinyl-piperidine structure may lack affinity for cannabinoid receptors .

N-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl}hydrazinecarboxamide

  • Structure : Hydrazinecarboxamide linker instead of piperidine-carboxamide.
  • Activity : High-affinity interactions with enzymes (e.g., urease or fungal targets) due to the hydrazide group’s hydrogen-bonding capacity .
  • Key Difference : The hydrazine group may confer greater polarity, reducing blood-brain barrier penetration compared to the target compound’s lipophilic piperidine core .

Structural-Activity Relationship (SAR) Analysis

Compound Core Structure Key Substituents Biological Target Activity
Target Compound Piperidine-carboxamide 4-Chlorophenyl, 3-Cl-5-CF3-pyridinyl Undetermined (CNS/antimicrobial) Potential dopamine antagonism or enzyme inhibition
ML267 Piperazine-carbothioamide 4-Methoxypyridin-2-yl Bacterial phosphopantetheinyl transferase Antimicrobial
Fluopyram Pyridinyl-ethyl-benzamide Trifluoromethyl groups Fungal succinate dehydrogenase Fungicidal
SR141716A Pyrazole-carboxamide 2,4-Dichlorophenyl Cannabinoid CB1 receptor Anti-obesity
Chlorfluazuron Pyridinyl-oxy-phenyl urea Dichloro, difluoro Insect chitin synthase Insect growth regulation

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